molecular formula C22H18O6 B2814382 4-acetyl-2-methoxyphenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate CAS No. 836663-13-9

4-acetyl-2-methoxyphenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2814382
CAS No.: 836663-13-9
M. Wt: 378.38
InChI Key: BLFWEYWDLPSNTM-UHFFFAOYSA-N
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Description

4-Acetyl-2-methoxyphenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate is a synthetic coumarin derivative characterized by a 2H-chromene core substituted at the 3-position with a carboxylate ester (linked to a 4-acetyl-2-methoxyphenyl group) and at the 8-position with an allyl group. Coumarins are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties . The structural uniqueness of this compound lies in its combination of electron-donating (methoxy) and electron-withdrawing (acetyl) groups on the aromatic ester moiety, alongside the hydrophobic allyl substituent, which may enhance membrane permeability and target interactions.

Properties

IUPAC Name

(4-acetyl-2-methoxyphenyl) 2-oxo-8-prop-2-enylchromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-4-6-14-7-5-8-16-11-17(22(25)28-20(14)16)21(24)27-18-10-9-15(13(2)23)12-19(18)26-3/h4-5,7-12H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFWEYWDLPSNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-2-methoxyphenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with 4-acetyl-2-methoxyphenol and 8-allyl-2-oxo-2H-chromene-3-carboxylic acid.

    Esterification Reaction: The carboxylic acid group of 8-allyl-2-oxo-2H-chromene-3-carboxylic acid is esterified with 4-acetyl-2-methoxyphenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl or chromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, coumarin derivatives are studied for their potential therapeutic properties. This compound could be investigated for its anti-inflammatory, anticoagulant, or anticancer activities, given the known properties of related coumarins.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an additive in products requiring specific chemical properties, such as UV absorbers in sunscreens or fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-acetyl-2-methoxyphenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating biochemical pathways. For instance, coumarins are known to inhibit vitamin K epoxide reductase, affecting blood coagulation pathways.

Comparison with Similar Compounds

Substituent Variations at the 8-Position

The 8-allyl group distinguishes the target compound from analogs with alternative substitutions:

  • Unsubstituted 8-position (e.g., 4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate ): Absence of substituents simplifies synthesis but may reduce steric interactions in biological targets.

Variations at the 3-Position

The carboxylate ester in the target compound contrasts with:

  • Carboxylic acids (e.g., 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid ): Free carboxylic acids enhance hydrogen-bonding capacity, favoring crystallinity but limiting bioavailability due to ionization at physiological pH.

Aryl Group Modifications

The 4-acetyl-2-methoxyphenyl ester moiety differs from:

  • 4-Chlorophenyl esters : Chlorine atoms enhance lipophilicity and may improve antibacterial activity via halogen bonding.

Comparative Data Table

Compound Name 8-Substituent 3-Substituent Aryl Group Key Properties/Bioactivity Reference
Target Compound Allyl Carboxylate ester 4-Acetyl-2-methoxyphenyl High lipophilicity, inferred COX inhibition
8-Allyl-N-{4-nitrophenyl}-carboxamide Allyl Carboxamide 4-Nitrophenyl Enhanced redox activity
4-Chlorophenyl carboxylate None Carboxylate ester 4-Chlorophenyl Antibacterial, planar structure
N-(4-Acetamidophenyl)-8-methoxy-carboxamide Methoxy Carboxamide 4-Acetamidophenyl Improved metabolic stability

Biological Activity

4-acetyl-2-methoxyphenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate is a compound belonging to the class of chromene derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and antioxidant properties.

Chemical Structure and Properties

The compound has the following chemical structure:

C20H18O5\text{C}_{20}\text{H}_{18}\text{O}_5

This structure features a chromene ring system that is known for contributing to various biological activities due to its ability to interact with biological macromolecules.

1. Antimicrobial Activity

Recent studies have demonstrated that chromene derivatives exhibit significant antimicrobial properties. For instance, 4-acetyl-2-methoxyphenyl derivatives have shown effectiveness against various bacterial strains. In particular, the compound has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of 4-acetyl-2-methoxyphenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound possesses a promising antimicrobial profile, potentially useful in treating infections caused by resistant strains.

2. Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using various cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). The results indicated that while some concentrations exhibited cytotoxic effects, others enhanced cell viability.

Table 2: Cytotoxicity Results on L929 Cells

Concentration (µM)Cell Viability (%) after 24 hCell Viability (%) after 48 h
2007568
1009092
50107104
25110116

The increase in cell viability at lower concentrations suggests a potential for therapeutic applications where modulation of cell growth is desired.

3. Antioxidant Activity

The antioxidant capacity of the compound was assessed through various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenged free radicals, demonstrating its potential as an antioxidant agent.

Table 3: Antioxidant Activity Assay Results

Assay TypeIC50 Value (µg/mL)
DPPH25
ABTS30

These findings support the hypothesis that chromene derivatives can mitigate oxidative stress, which is implicated in various diseases.

Case Studies

A notable case study involved the synthesis and evaluation of a series of chromene derivatives similar to our compound. The study highlighted the structure-activity relationship (SAR) among these derivatives, indicating that modifications in substituents significantly influenced their biological activities. This underscores the importance of chemical structure in determining biological efficacy.

Q & A

What are the common synthetic routes for preparing 4-acetyl-2-methoxyphenyl 8-allyl-2-oxo-2H-chromene-3-carboxylate?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling a coumarin-3-carbonyl chloride with a substituted phenol. For example:

Formation of the acid chloride: React 8-allyl-2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux to generate the corresponding acyl chloride.

Esterification: Combine the acyl chloride with 4-acetyl-2-methoxyphenol in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane. Purify the product via column chromatography (ethyl acetate/petroleum ether) .

Key Reaction Conditions:

StepReagents/ConditionsYieldReference
Acyl chloride formationSOCl₂, reflux, 3 hours~95%
EsterificationTriethylamine, CH₂Cl₂, room temperature80-85%

How can the purity and structural integrity of this compound be verified post-synthesis?

Level: Basic
Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm the presence of characteristic peaks (e.g., allyl protons at δ 5.0–6.0 ppm, methoxy group at δ 3.8–4.0 ppm) .
  • X-ray Crystallography: Resolve the crystal structure to verify bond angles and dihedral angles (e.g., coumarin-benzene ring dihedral angle ~22.6°) .
  • HPLC: Assess purity (>98%) using a C18 column with methanol/water mobile phase .

What strategies are effective for resolving crystallographic disorder in the coumarin core during X-ray structure determination?

Level: Advanced
Methodological Answer:
Crystallographic disorder can arise from flexible substituents (e.g., allyl groups). Mitigation strategies include:

  • Low-temperature data collection (100–135 K): Reduces thermal motion artifacts .
  • SHELXL refinement: Use constraints (e.g., AFIX commands) for disordered regions and validate with R-factors (<0.05 for high-resolution data) .
  • Hydrogen bonding analysis: Identify stabilizing interactions (e.g., C–H···O bonds) to model electron density accurately .

How do substituent variations on the chromene ring influence the compound’s bioactivity?

Level: Advanced
Methodological Answer:
Substituent position and electronic properties significantly modulate bioactivity. For example:

Substituent PositionFunctional GroupBiological ActivityReference
8AllylEnhanced antimicrobial activity
7HydroxylAntioxidant/anti-inflammatory
4AcetylImproved metabolic stability

Mechanistic Insight: Allyl groups at position 8 increase lipophilicity, enhancing membrane penetration, while electron-withdrawing groups (e.g., acetyl) stabilize the chromene core .

How can computational methods predict intermolecular interactions in the crystal lattice?

Level: Advanced
Methodological Answer:

  • Graph Set Analysis (GSA): Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict packing motifs .
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify interaction sites (e.g., carbonyl oxygen as a hydrogen bond acceptor) .
  • Molecular Dynamics (MD): Simulate crystal growth under varying solvent conditions to optimize crystallization protocols .

What purification techniques are recommended for isolating this compound?

Level: Basic
Methodological Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/petroleum ether (1:4 ratio) for optimal separation .
  • Recrystallization: Dissolve in dichloromethane/methanol (3:1) and slowly evaporate to obtain single crystals for X-ray analysis .

How does the allyl substituent at position 8 influence the compound’s electronic properties?

Level: Advanced
Methodological Answer:

  • Conjugation Effects: The allyl group extends π-conjugation, red-shifting UV-Vis absorption (λmax ~320 nm) .
  • Steric Effects: Allyl’s bulkiness reduces rotational freedom, stabilizing specific conformations in the crystal lattice .
  • Reactivity: Allyl’s electron-donating nature increases electrophilic substitution susceptibility at the coumarin core .

What are the challenges in achieving high-resolution X-ray diffraction data, and how can they be mitigated?

Level: Advanced
Methodological Answer:

  • Challenge: Weak diffraction due to low crystal quality.
    Solution: Optimize crystallization using solvent vapor diffusion with CHCl₃/MeOH .
  • Challenge: Twinning or disorder.
    Solution: Collect data at multiple wavelengths (e.g., synchrotron radiation) and refine with SHELXL’s TWIN/BASF commands .

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